molecular formula C23H24O3 B5889790 7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B5889790
M. Wt: 348.4 g/mol
InChI Key: BCEJIDSAUGLBIB-UHFFFAOYSA-N
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Description

7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a tetramethylphenyl group and a cyclopenta[c]chromen core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetramethylphenol and chromen derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like acetone or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate or sodium hydride.

    Reaction Steps: The key steps involve the alkylation of the chromen derivative with the tetramethylphenyl group, followed by cyclization to form the cyclopenta[c]chromen core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,3,5,6-Tetramethylphenyl)methoxy]chromen-2-one
  • 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
  • 5,6,7,5′-Tetramethoxy-3′,4′-methylenedioxyflavone monohydrate

Uniqueness

7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific structural features, such as the tetramethylphenyl group and the cyclopenta[c]chromen core, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-[(2,3,5,6-tetramethylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-13-10-14(2)16(4)21(15(13)3)12-25-17-8-9-19-18-6-5-7-20(18)23(24)26-22(19)11-17/h8-11H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEJIDSAUGLBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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